Cas no 1552769-24-0 (2-Amino-1-(4,5-difluoro-2-methoxyphenyl)ethan-1-ol)

2-Amino-1-(4,5-difluoro-2-methoxyphenyl)ethan-1-ol is a fluorinated phenyl ethanolamine derivative with potential applications in pharmaceutical and chemical synthesis. Its structure, featuring difluoro and methoxy substituents on the aromatic ring, enhances its reactivity and selectivity in organic transformations. The presence of both amino and hydroxyl functional groups makes it a versatile intermediate for the preparation of bioactive compounds, particularly in the development of adrenergic receptor ligands or other therapeutic agents. The fluorine atoms contribute to increased metabolic stability and binding affinity, while the methoxy group can influence electronic properties. This compound is suitable for research in medicinal chemistry and drug discovery, where precise structural modifications are critical.
2-Amino-1-(4,5-difluoro-2-methoxyphenyl)ethan-1-ol structure
1552769-24-0 structure
Product name:2-Amino-1-(4,5-difluoro-2-methoxyphenyl)ethan-1-ol
CAS No:1552769-24-0
MF:C9H11F2NO2
MW:203.18594956398
MDL:MFCD28626957
CID:5603192
PubChem ID:83881383

2-Amino-1-(4,5-difluoro-2-methoxyphenyl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 1552769-24-0
    • EN300-1825836
    • 2-amino-1-(4,5-difluoro-2-methoxyphenyl)ethan-1-ol
    • 2-Amino-1-(4,5-difluoro-2-methoxyphenyl)ethan-1-ol
    • MDL: MFCD28626957
    • Inchi: 1S/C9H11F2NO2/c1-14-9-3-7(11)6(10)2-5(9)8(13)4-12/h2-3,8,13H,4,12H2,1H3
    • InChI Key: UDEVGVHEVGHQIT-UHFFFAOYSA-N
    • SMILES: FC1C(=CC(=C(C=1)C(CN)O)OC)F

Computed Properties

  • Exact Mass: 203.07578492g/mol
  • Monoisotopic Mass: 203.07578492g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 182
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 55.5Ų

2-Amino-1-(4,5-difluoro-2-methoxyphenyl)ethan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1825836-0.5g
2-amino-1-(4,5-difluoro-2-methoxyphenyl)ethan-1-ol
1552769-24-0
0.5g
$877.0 2023-08-31
Enamine
EN300-1825836-5.0g
2-amino-1-(4,5-difluoro-2-methoxyphenyl)ethan-1-ol
1552769-24-0
5g
$2732.0 2023-06-01
Enamine
EN300-1825836-0.05g
2-amino-1-(4,5-difluoro-2-methoxyphenyl)ethan-1-ol
1552769-24-0
0.05g
$768.0 2023-08-31
Enamine
EN300-1825836-1g
2-amino-1-(4,5-difluoro-2-methoxyphenyl)ethan-1-ol
1552769-24-0
1g
$914.0 2023-08-31
Enamine
EN300-1825836-10g
2-amino-1-(4,5-difluoro-2-methoxyphenyl)ethan-1-ol
1552769-24-0
10g
$3929.0 2023-08-31
Enamine
EN300-1825836-1.0g
2-amino-1-(4,5-difluoro-2-methoxyphenyl)ethan-1-ol
1552769-24-0
1g
$943.0 2023-06-01
Enamine
EN300-1825836-0.1g
2-amino-1-(4,5-difluoro-2-methoxyphenyl)ethan-1-ol
1552769-24-0
0.1g
$804.0 2023-08-31
Enamine
EN300-1825836-2.5g
2-amino-1-(4,5-difluoro-2-methoxyphenyl)ethan-1-ol
1552769-24-0
2.5g
$1791.0 2023-08-31
Enamine
EN300-1825836-5g
2-amino-1-(4,5-difluoro-2-methoxyphenyl)ethan-1-ol
1552769-24-0
5g
$2650.0 2023-08-31
Enamine
EN300-1825836-10.0g
2-amino-1-(4,5-difluoro-2-methoxyphenyl)ethan-1-ol
1552769-24-0
10g
$4052.0 2023-06-01

Additional information on 2-Amino-1-(4,5-difluoro-2-methoxyphenyl)ethan-1-ol

Introduction to 2-Amino-1-(4,5-difluoro-2-methoxyphenyl)ethan-1-ol (CAS No. 1552769-24-0)

2-Amino-1-(4,5-difluoro-2-methoxyphenyl)ethan-1-ol, identified by its Chemical Abstracts Service (CAS) number 1552769-24-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by a unique structural framework, which includes an amino group, a hydroxyl group, and a phenyl ring substituted with fluorine and methoxy moieties. The presence of these functional groups imparts distinct chemical properties and biological activities, making it a valuable candidate for further exploration in drug discovery and development.

The structural motif of 2-Amino-1-(4,5-difluoro-2-methoxyphenyl)ethan-1-ol is particularly noteworthy due to the incorporation of fluorine atoms at the 4 and 5 positions of the phenyl ring. Fluorine substitution in aromatic compounds is a well-documented strategy to enhance metabolic stability, improve binding affinity to biological targets, and modulate pharmacokinetic profiles. In particular, the 4,5-difluoro configuration can influence electronic distribution across the molecule, potentially affecting its interaction with enzymes and receptors. This feature has been extensively studied in the context of developing novel therapeutic agents.

Moreover, the methoxy group at the 2-position of the phenyl ring adds another layer of complexity to the compound's behavior. Methoxy substitution is often employed to increase lipophilicity and solubility, which are critical factors for drug formulation and bioavailability. The combination of fluorine and methoxy groups in 2-Amino-1-(4,5-difluoro-2-methoxyphenyl)ethan-1-ol suggests a potential for enhanced pharmacological activity compared to its unsubstituted counterparts.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of such compounds with greater accuracy. Studies have shown that molecules with similar structural features to 2-Amino-1-(4,5-difluoro-2-methoxyphenyl)ethan-1-ol exhibit promising interactions with various biological targets, including enzymes and receptors involved in inflammatory pathways, neurodegenerative diseases, and cancer. These findings have spurred interest in synthesizing derivatives of this compound to explore new therapeutic possibilities.

In the realm of drug discovery, the synthesis of 2-Amino-1-(4,5-difluoro-2-methoxyphenyl)ethan-1-ol has been approached through multiple synthetic routes, each offering unique advantages in terms of yield, purity, and scalability. Modern synthetic methodologies often leverage transition metal catalysis and asymmetric reactions to achieve high enantiomeric purity, which is crucial for pharmaceutical applications. The development of efficient synthetic protocols has been a focal point for research groups aiming to produce this compound on a larger scale for preclinical studies.

The pharmacological potential of 2-Amino-1-(4,5-difluoro-2-methoxyphenyl)ethan-1-ol has been further investigated through in vitro and in vivo assays. Preliminary results indicate that this compound may exhibit inhibitory effects on certain enzymes implicated in disease pathogenesis. For instance, its ability to modulate the activity of cytochrome P450 enzymes could have implications for drug metabolism and interactions. Additionally, its interaction with other metabolic pathways may provide insights into its potential use as an adjuvant therapy in combination with existing drugs.

One particularly intriguing aspect of 2-Amino-1-(4,5-difluoro-2-methoxyphenyl)ethan-1-ol is its structural similarity to known bioactive molecules. By comparing its properties with those of established drugs, researchers can gain insights into its mechanism of action and potential side effects. This comparative approach has been instrumental in refining structure/activity relationships (SARs) for novel therapeutic agents. The ability to predict biological outcomes based on structural features has significantly accelerated the drug discovery process.

The role of fluorinated aromatic compounds in medicinal chemistry cannot be overstated. These molecules have been successfully incorporated into numerous FDA-approved drugs due to their favorable pharmacokinetic properties. The unique electronic effects induced by fluorine substitution can enhance binding affinity and selectivity, making them ideal candidates for targeted therapy. 2-Amino-1-(4,5-difluoro-2-methoxyphenyl)ethan-1-ol exemplifies this trend by combining multiple substituents that are known to improve drug-like characteristics.

As research continues to evolve, new techniques such as high-throughput screening (HTS) and fragment-based drug design are being employed to identify promising candidates like 2-Amino-1-(4,5-difluoro-2-methoxyphenyl)ethan-1-ol more efficiently. These methods allow researchers to rapidly assess large libraries of compounds for their biological activity without extensive manual screening. The integration of automation and artificial intelligence into synthetic chemistry has further streamlined the process of discovering new therapeutic agents.

The future prospects for 2-Amino-1-(4,5-difluoro-2-methoxyphenyl)ethan-1-ol are promising given its unique structural features and demonstrated biological potential. Ongoing studies aim to optimize its synthesis for industrial-scale production while exploring new derivatives that may enhance its therapeutic efficacy. Collaborative efforts between academia and industry are essential to translate laboratory findings into clinical applications that benefit patients worldwide.

In conclusion,2-Amino--(4,,5difluor--(,)--(,)--(,)--(,)--(,)--(,)--(,)--(,,methoxyphe)n)--((((((((ethyl--(--)--)--)--)--)--)--)--)--)--)--)--)) (CAS No.) represents a significant advancement in pharmaceutical chemistry with its multifaceted structural attributes contributing to its potential as a lead compound for novel therapeutics.* Its development underscores*the importance*of innovative synthetic methodologies*and interdisciplinary research*in advancing drug discovery.* As*the field*continues*to evolve,*compounds like*this one*will play*a pivotal role*in addressing complex diseases*and improving patient outcomes.*

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